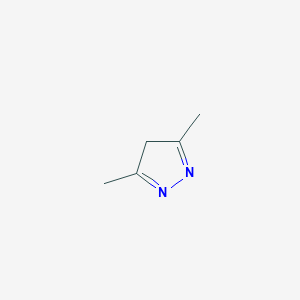

3,5-dimethyl-4H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dimethyl-4H-pyrazole is an organic compound with the molecular formula C5H8N2. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents. This compound is unsymmetrical, but its conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . It is a white solid that dissolves well in polar organic solvents and has found use in various chemical applications .

作用機序

Target of Action

3,5-Dimethyl-4H-pyrazole is a versatile scaffold in organic synthesis and medicinal chemistry . It is often used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .

Mode of Action

The mode of action of this compound is influenced by its structural properties. It exhibits tautomerism, a phenomenon that may influence its reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety . A change in structure translates into changes in properties .

Biochemical Pathways

It is known that pyrazoles, including this compound, are often used as starting materials for the preparation of more complex heterocyclic systems . These systems can have various effects on biochemical pathways, depending on their specific structures and targets.

Pharmacokinetics

It is known that this compound is a white solid that dissolves well in polar organic solvents , which suggests it may have good bioavailability.

Result of Action

It is known that pyrazoles, including this compound, are often used as starting materials for the preparation of more complex heterocyclic systems . These systems can have various effects at the molecular and cellular level, depending on their specific structures and targets.

Action Environment

It is known that the structure and reactivity of pyrazoles, including this compound, can be influenced by tautomerism , a phenomenon that can be affected by environmental factors such as temperature and pH.

生化学分析

Cellular Effects

It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3,5-Dimethyl-4H-pyrazole at different dosages in animal models have been studied. For example, certain 3,5-dimethylpyrazole derivatives have shown anticonvulsant activity in animal models .

準備方法

3,5-Dimethyl-4H-pyrazole can be synthesized through several methods. One common method involves the condensation of acetylacetone and hydrazine hydrate in ethanol or hydrazine sulfate in aqueous alkali . The reaction with hydrazine hydrate can sometimes be violent, so the latter method is preferred . Another method involves the hydrolysis and decarboxylation of 1-carbamido- or 1-carboxamidine derivatives obtained by reacting semicarbazide or aminoguanidine with acetylacetone . Industrial production methods often utilize these synthetic routes due to their efficiency and yield.

化学反応の分析

3,5-Dimethyl-4H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with molecular iodine and aromatic aldehydes to form substituted pyrazole derivatives . The compound also participates in cyclocondensation reactions with 1,3-dicarbonyl compounds and phenylhydrazine to form pyrazole structures . Common reagents used in these reactions include hydrazine, acetylacetone, and molecular iodine. Major products formed from these reactions include various substituted pyrazoles and pyrazolines .

科学的研究の応用

3,5-Dimethyl-4H-pyrazole has a wide range of scientific research applications. In chemistry, it is used as a precursor to various ligands studied in coordination chemistry, such as trispyrazolylborate and pyrazolyldiphosphine . In biology and medicine, pyrazole derivatives are known for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . In the industry, this compound is used as a blocking agent for isocyanates .

類似化合物との比較

3,5-Dimethyl-4H-pyrazole is similar to other pyrazole derivatives, such as 1,3,4,5-tetraaryl-2-pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione . These compounds share a core pyrazole structure but differ in their substituent groups and biological activities. The uniqueness of this compound lies in its specific methyl substitutions, which confer distinct chemical and biological properties. Other similar compounds include 3(5)-aminopyrazoles and pyrazolo[1,5-a]pyrimidines .

生物活性

3,5-Dimethyl-4H-pyrazole is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, anti-tumor, and antimicrobial effects, supported by relevant research findings and case studies.

Overview of this compound

This compound is a heterocyclic compound characterized by its pyrazole ring structure. The presence of methyl groups at the 3 and 5 positions enhances its biological activity by influencing the compound's electronic properties and steric hindrance. This modification can lead to improved interactions with biological targets.

1. Anti-Inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a study synthesized novel derivatives that showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds derived from this scaffold exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anti-Tumor Activity

Several studies have explored the anti-tumor potential of this compound derivatives. A notable investigation focused on the synthesis of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives, which were evaluated against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The results indicated that these compounds exhibited potent cytotoxic effects with IC50 values in the micromolar range .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been reported. In vitro studies demonstrated that certain derivatives effectively inhibited the growth of various bacterial strains including E. coli and Staphylococcus aureus, as well as fungal pathogens like Aspergillus niger. These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies

Case Study: Synthesis and Evaluation of Pyrazole Derivatives

A recent study synthesized a series of pyrazole derivatives based on the 3,5-dimethyl scaffold and evaluated their biological activities. The study found that certain compounds displayed significant inhibitory effects on both MAO-A and MAO-B enzymes, which are crucial targets in neurodegenerative diseases . The synthesized compounds were also tested for their anti-inflammatory properties using carrageenan-induced edema models in mice.

Case Study: Structure-Activity Relationship (SAR) Analysis

Another investigation focused on the SAR of various pyrazole derivatives highlighted how modifications at the 4-position significantly influenced biological activity. For example, introducing different aryl groups at this position led to enhanced EGFR inhibitory activity with IC50 values as low as 0.07 µM . This underscores the importance of structural modifications in optimizing therapeutic efficacy.

特性

IUPAC Name |

3,5-dimethyl-4H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-4-3-5(2)7-6-4/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPSQIXSRHXMNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。